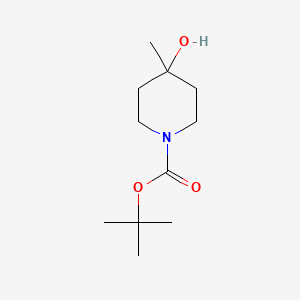

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCHJAQBNXPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627891 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406235-30-1 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between this compound and these enzymes are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant changes in cellular function and metabolism. It is essential to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids.

Actividad Biológica

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS Number: 406235-30-1) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl ester and a hydroxyl group, contributing to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 215.29 g/mol. This structure is known to influence the compound's biological interactions and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of piperidine can inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated increased antiproliferative activity against breast cancer cells, particularly in triple-negative breast cancer (TNBC) models .

- Neuroprotective Properties : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which is particularly relevant in the context of Alzheimer's disease. For example, compounds with similar structures have been shown to inhibit β-secretase activity and reduce amyloid aggregation .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Inhibition of Hsp90 : Recent research has identified Hsp90 as a critical target for many piperidine derivatives. Compounds that inhibit Hsp90 can disrupt the stabilization of oncogenic proteins, leading to reduced tumor growth .

- Reduction of Inflammatory Mediators : Similar compounds have been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to amyloid-beta, suggesting potential applications in neuroinflammatory conditions .

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of various piperidine derivatives found that certain analogs significantly inhibited the growth of MDA-MB-231 cells (a TNBC cell line). The mechanism was attributed to the inhibition of Hsp90 function, demonstrating a promising approach for developing new anticancer therapies .

Case Study 2: Neuroprotection Against Amyloid Toxicity

In vitro studies assessed the protective effects of related piperidine compounds against Aβ-induced cytotoxicity in astrocytes. Results indicated that these compounds could enhance cell viability and reduce oxidative stress markers, highlighting their potential role in treating neurodegenerative diseases .

Data Summary

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic routes, and applications.

Structural and Functional Group Comparisons

Physicochemical and Spectroscopic Data

- NMR Profiles :

- Mass Spectrometry: HRMS data for tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (m/z 257.199 [M+H]⁺) aligns with its molecular formula (C₁₆H₃₁NO₃), validating structural assignments .

Métodos De Preparación

Reaction Scheme:

$$

\text{Piperidine derivative} + \text{tert-butyl chloroformate} \xrightarrow{\text{Base (e.g., triethylamine)}} \text{this compound}

$$

Specific Synthesis Method

Reagents and Conditions

- Reagents : Tert-butyl chloroformate, piperidine derivative, triethylamine

- Solvent : Commonly tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature : Room temperature or slightly elevated temperatures (~40°C)

Procedure

- Dissolve the piperidine derivative in an appropriate solvent (e.g., THF).

- Add tert-butyl chloroformate dropwise under stirring.

- Introduce triethylamine to neutralize the acidic by-products.

- Stir the mixture for several hours at room temperature.

- Purify the resulting product via recrystallization or column chromatography.

Alternative Synthesis Routes

Several alternative methods have been reported for synthesizing related compounds, which could be adapted for this compound:

Method Using Cyanomethyl Bromide

This method involves cyanomethyl bromide as a key reagent:

- Stage #1 : React n-butyllithium with diisopropylamine in tetrahydrofuran at -78°C to form a reactive intermediate.

- Stage #2 : Add N-tert-butyloxycarbonylpiperidin-4-one and cyanomethyl bromide at room temperature to complete the reaction.

Reaction Yield and Purification

The yield of this compound synthesis is typically high when optimized conditions are used. Purification methods include:

- Column chromatography using silica gel and hexane/ethyl acetate mixtures.

- Recrystallization from solvents such as ethanol or acetone.

Example Yield Table:

| Method | Yield (%) | Notes |

|---|---|---|

| General method with tert-butyl chloroformate | ~85% | High reproducibility |

| Cyanomethyl bromide route | ~58% | Requires careful temperature control |

Key Considerations in Synthesis

- Temperature Control : Some steps require low temperatures (-78°C) to stabilize intermediates.

- Reagent Purity : High-purity reagents ensure better yields and fewer side products.

- Safety Precautions : Use gloves and goggles as tert-butyl chloroformate can be hazardous.

Q & A

Q. Analytical workflows :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity (e.g., hydroxyl and methyl group positions) and absence of diastereomers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out residual solvents .

Advanced: How can crystallographic studies resolve structural ambiguities in derivatives?

Q. Methodology :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data using Mo-Kα radiation. Refine structures with SHELXL (rigid-body refinement, displacement parameter analysis) .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., D, S motifs) to identify stabilizing interactions, such as O–H···O bonds between hydroxyl groups and carboxylate oxygens .

- Case study : Disordered tert-butyl groups can be modeled using PART instructions in SHELX, with occupancy factors refined to <0.5 .

Advanced: How to address contradictory biological activity data across studies?

Q. Resolution strategies :

- Dose-response reevaluation : Test compound concentrations spanning 3 log units (1 nM–100 µM) to identify non-linear effects .

- Off-target profiling : Use broad-panel kinase assays or GPCR screens to rule out secondary targets influencing results .

- Batch variability control : Quantify residual solvents (e.g., THF) via GC-MS, as trace impurities (≥0.1%) can modulate activity .

Safety: What protocols mitigate risks during handling?

Q. Best practices :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators if airborne particulates are suspected .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Store in sealed containers under nitrogen .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid (if acidic byproducts present), and dispose as hazardous waste .

Advanced: How to optimize reaction yields in large-scale syntheses?

Q. Process intensification :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate ring-opening steps; monitor via in situ IR (C=O stretch at 1700–1750 cm⁻¹) .

- Flow chemistry : Implement continuous stirred-tank reactors (CSTRs) for exothermic steps (e.g., Grignard additions), maintaining ΔT <10°C .

- Byproduct recycling : Isolate tert-butyl byproducts via distillation (bp 75–80°C at 20 mmHg) and reuse in subsequent batches .

Basic: What stability considerations apply to long-term storage?

Q. Degradation pathways :

- Hydrolysis : Susceptible to ester cleavage in humid environments (t₁/₂ ~6 months at 25°C, 60% RH). Store desiccated at –20°C .

- Oxidation : Hydroxyl group autoxidation forms ketones; add 0.1% BHT stabilizer and avoid light .

- Analytical monitoring : Quarterly HPLC checks for degradation peaks (retention time shifts ≥0.5 min indicate instability) .

Advanced: How to model the compound’s pharmacokinetic properties computationally?

Q. In silico workflows :

- LogP prediction : Use Molinspiration or SwissADME (consensus value ~2.1 ±0.3) to assess membrane permeability .

- CYP450 metabolism : Run docking simulations (AutoDock Vina) against CYP3A4/2D6 isoforms to predict metabolite formation .

- Solubility estimation : Apply Hansen solubility parameters (δD, δP, δH) to identify compatible excipients (e.g., PEG 400) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.